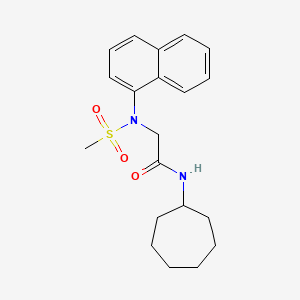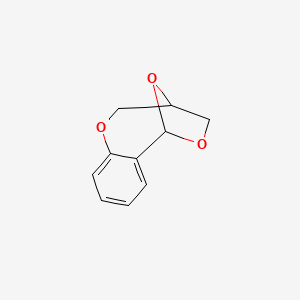![molecular formula C19H18ClN5O2S B12460150 N-(5-chloro-2-methoxyphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide](/img/structure/B12460150.png)
N-(5-chloro-2-methoxyphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxyphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a diaminopyrimidinyl sulfanyl moiety attached to a benzamide core. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: This can be achieved by reacting 5-chloro-2-methoxyaniline with benzoyl chloride under basic conditions to form the benzamide intermediate.
Introduction of the Sulfanyl Group: The benzamide intermediate can then be reacted with 4,6-diaminopyrimidine-2-thiol in the presence of a suitable coupling agent to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution of the chloro group may yield various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-chloro-2-methoxyphenyl)benzamide: Lacks the sulfanyl and diaminopyrimidinyl groups.
4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide: Lacks the chloro-substituted methoxyphenyl group.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-4-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}benzamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be explored through comparative studies to identify specific advantages or applications.
Propriétés
Formule moléculaire |
C19H18ClN5O2S |
|---|---|
Poids moléculaire |
415.9 g/mol |
Nom IUPAC |
N-(5-chloro-2-methoxyphenyl)-4-[(4,6-diaminopyrimidin-2-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C19H18ClN5O2S/c1-27-15-7-6-13(20)8-14(15)23-18(26)12-4-2-11(3-5-12)10-28-19-24-16(21)9-17(22)25-19/h2-9H,10H2,1H3,(H,23,26)(H4,21,22,24,25) |
Clé InChI |
WJOXJUGYYTVWOU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)CSC3=NC(=CC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-(naphthalen-1-yloxy)acetamide](/img/structure/B12460067.png)
![2-(4-methylphenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-methylbutanoate](/img/structure/B12460073.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-ethoxyphenyl)benzamide](/img/structure/B12460075.png)


![N-(2,4-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetamide (non-preferred name)](/img/structure/B12460090.png)
![2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenol](/img/structure/B12460096.png)
![2,4-dichloro-N-(3-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12460101.png)
![4-[(4-methylphenyl)carbonyl]-2-phenyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B12460104.png)
![2-(4-Nitrophenyl)-2-oxoethyl 5-oxo-1-[(phenylcarbonyl)amino]pyrrolidine-3-carboxylate](/img/structure/B12460120.png)
![1-(4-fluorophenyl)-N-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12460125.png)
![N-(2,4-dimethylphenyl)-2-[(6-{[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B12460131.png)
![N,N'-ethane-1,2-diylbis[2-(naphthalen-1-yloxy)acetamide]](/img/structure/B12460154.png)

